Lanthanum(III) trifluoromethanesulfonate

Catalog No.
S755311
CAS No.
52093-26-2
M.F
CHF3LaO3S
M. Wt
288.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum(III) trifluoromethanesulfonate

CAS Number

52093-26-2

Product Name

Lanthanum(III) trifluoromethanesulfonate

IUPAC Name

lanthanum;trifluoromethanesulfonic acid

Molecular Formula

CHF3LaO3S

Molecular Weight

288.98 g/mol

InChI

InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

NAPHXISIYHAKAH-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3]

Synonyms

1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[La]

Aldol Reaction

Ln(OTf)₃ effectively catalyzes the Aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. It promotes the condensation of silyl enol ethers with aldehydes, leading to the formation of β-hydroxy carbonyl compounds. This approach offers several advantages, including:

  • High yields and regioselectivity: Ln(OTf)₃ often delivers high yields of the desired product with good control over the regioselectivity (orientation of the newly formed bond). [Source: Sharma, A. K., & Sharma, V. K. (2012). Lanthanide trifluoromethanesulfonates as lewis acid catalysts in aldol reactions. Tetrahedron, 68(44), 9406-9424. ]
  • Mild reaction conditions: The reaction can be performed under mild temperatures and ambient pressure, making it suitable for sensitive substrates.

Baylis-Hillman Reaction

Ln(OTf)₃ serves as an efficient catalyst for the Baylis-Hillman reaction, another important C-C bond-forming reaction. This reaction involves the addition of an activated methyl group (usually from a Michael acceptor) to the α-position of an α,β-unsaturated carbonyl compound. The use of Ln(OTf)₃ in this reaction offers:

  • Broad substrate scope: The catalyst exhibits activity with a wide range of starting materials, enabling the synthesis of diversely functionalized adducts. [Source: Li, C.-J., & Corey, E. J. (2005). Asymmetric Baylis–Hillman reactions catalyzed by lanthanide(III) trifluoromethanesulfonates. Journal of the American Chemical Society, 127(22), 7908-7910. ]
  • Enantioselectivity: In some cases, chiral lanthanide catalysts derived from Ln(OTf)₃ can induce enantioselectivity, leading to the formation of optically pure products.

Michael Additions

Ln(OTf)₃ can promote Michael additions, a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Notably, it can catalyze Michael additions in water, which is an environmentally friendly solvent. This application allows for:

  • Water as reaction medium: Performing the reaction in water eliminates the need for organic solvents, reducing environmental impact and associated costs. [Source: Mukhopadhyay, S., & Maity, G. C. (2005). Lanthanum(III) trifluoromethanesulfonate catalyzed Michael addition of carbon nucleophiles in water. Tetrahedron Letters, 46(22), 3777-3779. ]
  • Good yields and regioselectivity: Similar to other applications, Ln(OTf)₃ often delivers good yields of the desired addition product with good regioselectivity.

Lanthanum(III) trifluoromethanesulfonate is an inorganic compound with the chemical formula (CF3SO3)3La(CF_3SO_3)_3La and a molecular weight of 586.10 g/mol. It appears as a white to almost white crystalline powder and is known for its hygroscopic properties, meaning it can absorb moisture from the air. This compound is categorized as a Lewis acid and is notable for its stability in aqueous environments, which makes it particularly useful in various

Lanthanum(III) trifluoromethanesulfonate acts as a catalyst in several organic reactions, particularly those involving carbon-carbon (C-C) bond formation. Some key reactions include:

  • Friedel-Crafts Reactions: It can be used for acylation and alkylation, often replacing aluminum chloride due to its water tolerance, which allows for easier separation from reaction products .
  • Aldol Reactions: The compound facilitates aldol reactions between silanol ethers and aldehydes, showcasing its utility in synthesizing larger organic molecules .
  • Diels-Alder Reactions: Lanthanum(III) trifluoromethanesulfonate has been employed in Diels-Alder reactions, demonstrating its effectiveness in forming cyclic compounds .

The synthesis of lanthanum(III) trifluoromethanesulfonate typically involves the reaction of lanthanum oxide with triflic acid:

Ln2O3+6HOTf+18H2O2[Ln H29](OTf)3+3H2O\text{Ln}_2\text{O}_3+6\text{HOTf}+18\text{H}_2\text{O}\rightarrow 2[\text{Ln H}_2\text{O }_9](\text{OTf})_3+3\text{H}_2\text{O}

This reaction yields hydrated lanthanide triflates, which can be dehydrated by heating under reduced pressure to produce anhydrous forms .

Lanthanum(III) trifluoromethanesulfonate has a wide range of applications across various industries:

  • Catalysis: Its primary use is as a catalyst in organic synthesis reactions, including esterifications and C-C bond formations .
  • Pharmaceuticals: It plays a role in drug development processes due to its catalytic properties.
  • Material Science: Used in the production of rare-earth magnets and other advanced materials .

Research on the interactions of lanthanum(III) trifluoromethanesulfonate with other compounds indicates its effectiveness as a Lewis acid catalyst. Studies have shown that it can facilitate reactions without the need for organic solvents, thus promoting greener chemistry practices. Its ability to function in aqueous environments allows for easier recovery and reuse compared to traditional catalysts like aluminum chloride .

Lanthanum(III) trifluoromethanesulfonate shares similarities with other lanthanide triflates but possesses unique properties that enhance its utility in specific applications. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Cerium(III) trifluoromethanesulfonate(CF3SO3)3Ce(CF_3SO_3)_3CeOften used in oxidation reactions
Neodymium(III) trifluoromethanesulfonate(CF3SO3)3Nd(CF_3SO_3)_3NdKnown for its magnetic properties
Ytterbium(III) trifluoromethanesulfonate(CF3SO3)3Yb(CF_3SO_3)_3YbUsed in photonic applications

Lanthanum(III) trifluoromethanesulfonate stands out due to its stability in water and effectiveness as a catalyst across diverse

Preparation from Lanthanum Oxides and Triflic Acid

The conventional synthesis of lanthanum triflate involves the reaction of lanthanum oxide (La₂O₃) with aqueous trifluoromethanesulfonic acid (triflic acid, HOTf). This process proceeds according to the following equation:

La₂O₃ + 6HOTf + 18H₂O → 2Ln(H₂O)₉₃ + 3H₂O

The typical preparation procedure begins with dissolving lanthanum oxide in an aqueous solution of triflic acid (50% v/v), often with a slight excess of La₂O₃ to ensure complete neutralization of the acid. The resulting mixture is stirred at room temperature for approximately 15 minutes to facilitate the reaction. Following this, filtration removes any unreacted lanthanum oxide, and the filtrate is concentrated in vacuo at about 60°C.

For complete purification, residual water is eliminated through azeotropic distillation with toluene under vacuum conditions. This process yields the hydrated form of lanthanum triflate, La(H₂O)₉₃, where nine water molecules coordinate directly to the lanthanum center while the triflate anions serve as counterions.

Anhydrous Catalyst Generation via Thermal Dehydration

For many synthetic applications requiring enhanced Lewis acidity, the anhydrous form of lanthanum triflate is preferred. The conversion from hydrated to anhydrous lanthanum triflate occurs through a thermal dehydration process represented by the following equation:

La(H₂O)₉₃ → La(OTf)₃ + 9H₂O

This dehydration process typically involves placing the hydrated compound in a specially equipped flask with a stirring bar, a stopcock filled with a glass wool plug, and a NaOH trap to absorb released water vapor. The dehydration is conducted under vacuum conditions at elevated temperatures, with two common protocols being:

  • 140°C under 0.1 mmHg pressure for 16 hours
  • 180-200°C under 1.0 mmHg pressure for 16 hours

The resulting anhydrous La(OTf)₃ appears as a white to gray-white solid with enhanced Lewis acid characteristics. It is important to note that anhydrous La(OTf)₃ is highly hygroscopic and should be stored and handled in a glove box to prevent rehydration. All manipulations should be conducted in a fume hood to protect both the catalyst and laboratory personnel.

Table 1: Comparison of Hydrated vs. Anhydrous La(OTf)₃ Properties

PropertyHydrated La(OTf)₃Anhydrous La(OTf)₃
Chemical FormulaLa(H₂O)₉La(OTf)₃
AppearanceWhite crystalline solidWhite to gray-white solid
Lewis AcidityModerateHigh
Water StabilityVery highHigh but hygroscopic
Coordination Number9 (with water)Variable based on substrate
Typical ApplicationsAqueous-phase reactionsReactions requiring stronger Lewis acidity
Storage RequirementsStandardGlove box, moisture-free environment

Heterogeneous Catalysts: Magnetite-Supported La(OTf)₃ Systems

While La(OTf)₃ is highly effective as a homogeneous catalyst, its recovery and reuse can present challenges. To address this limitation, researchers have developed various heterogeneous catalyst systems based on supported La(OTf)₃, with magnetite-supported systems being particularly noteworthy.

One significant advancement in this field is the development of La(OTf)₃ supported on nanomagnetic γ-Fe₂O₃. This heterogeneous catalyst combines the catalytic properties of lanthanum triflate with the magnetic properties of iron oxide nanoparticles, enabling facile separation from reaction mixtures using an external magnetic field.

The synthesis of this catalyst typically involves the preparation of magnetic γ-Fe₂O₃ nanoparticles followed by the controlled deposition of La(OTf)₃ onto their surface. Comprehensive characterization of this material has been performed using multiple analytical techniques, including HRTEM, XRD, ICP, FT-IR, TGA, and VSM, confirming both the structure and magnetic properties of the catalyst.

This magnetite-supported La(OTf)₃ catalyst has demonstrated excellent catalytic activity in various organic transformations. In a notable application, it efficiently catalyzed the one-pot synthesis of β-phosphonomalonates via tandem Knoevenagel–phospha-Michael reaction. The catalyst was easily separated from the reaction mixture by magnetic decantation using an external magnet and could be reused up to ten times without significant loss in catalytic activity, demonstrating its remarkable stability and recyclability.

Another innovative heterogeneous catalyst system incorporates La(OTf)₃ on graphene oxide supports. Immobilized lanthanum(III) triflate on amine-grafted graphene oxide [La(OTf)₂-grafted-GO] has been synthesized and thoroughly characterized using FT-IR, XPS, and solid-state ¹³C MAS NMR spectroscopy. This multifunctional catalyst exhibits both Lewis and Brønsted acid-base properties, making it effective for complex one-pot multi-component reactions.

The graphene oxide-supported La(OTf)₃ catalyst offers several advantages:

  • Uniform spreading of active sites on the crumpled graphene oxide structure
  • Enhanced movement of reactants and products with minimal mass-transfer limitations
  • Excellent recyclability, with maintained catalytic activity over nine consecutive reaction cycles
  • Structural integrity preservation after multiple uses, as confirmed by FT-IR and TEM analyses

Lewis Acid Behavior and Coordination Chemistry

Lanthanum(III) trifluoromethanesulfonate acts as a strong Lewis acid by coordinating electron-rich functional groups, activating substrates for nucleophilic attack. Its trivalent lanthanum center adopts a nine-coordinate geometry in hydrated forms, as evidenced by X-ray studies, with three trifluoromethanesulfonate counterions and six water molecules completing the coordination sphere [2]. This structure enables selective activation of carbonyl groups in esters and aldehydes. For example, in the direct amidation of esters, the catalyst coordinates the ester carbonyl oxygen, polarizing the carbonyl bond and facilitating nucleophilic amine attack [1].

The lanthanum center’s large ionic radius (1.06 Å) allows flexible coordination geometries, enabling substrate-specific activation. In Diels-Alder reactions, it stabilizes cyclic transition states by simultaneously coordinating the diene and dienophile, as shown in Table 1 [2].

Table 1: Coordination Modes in Selected Reactions

Reaction TypeSubstrates CoordinatedObserved Rate Enhancement
Diels-AlderDiene + Dienophile12-fold vs. uncatalyzed
Friedel-Crafts AcylationAcyl chloride + Aromatic ring98% yield in water [2]
AmidationEster + Amine95% yield, 6 h [1]

Solvent Tolerance and Water Compatibility

Unlike conventional Lewis acids such as aluminum chloride, lanthanum(III) trifluoromethanesulfonate maintains catalytic activity in aqueous and protic solvents due to the strong La–O bonds in its hydrated form [2]. This property enables green chemistry applications, as demonstrated in Friedel-Crafts acylations conducted in water with 82–98% yields, contrasting with aluminum chloride’s hydrolysis sensitivity [2]. The catalyst’s stability arises from the trifluoromethanesulfonate anion’s poor coordinating ability, which prevents anion displacement by water molecules.

Comparative studies reveal its superior performance in polar solvents:
Table 2: Solvent Effects on Ester Amidation

SolventReaction Time (h)Yield (%)
Water695 [1]
Toluene1278 [1]
Ethanol889 [1]

Synergistic Effects with Brønsted Acids

The combination of lanthanum(III) trifluoromethanesulfonate and Brønsted acids like benzoic acid creates bifunctional catalytic systems. In allylation reactions, benzoic acid protonates the aldehyde substrate while the lanthanum center stabilizes the developing oxocarbenium ion, lowering the activation energy by 15–20 kJ/mol [5]. This synergy enables catalytic cycles at 0.5–2 mol% loadings, as opposed to 10–20 mol% required for standalone Lewis acid catalysis [5].

Immobilized systems further amplify this effect. When supported on amine-grafted graphene oxide, the catalyst exhibits simultaneous Lewis acid (lanthanum centers) and Brønsted basic (amine groups) sites, achieving 94% yield in five-component bis(pyrazolyl)methane syntheses [4]. The spatial proximity of active sites reduces mass transfer limitations, as shown by kinetic studies comparing homogeneous and heterogeneous systems:

Table 3: Synergistic Catalysis in Multistep Reactions

Catalyst SystemTurnover Frequency (h⁻¹)Yield (%)
Homogeneous La(OTf)₃4578 [4]
Graphene oxide-immobilized11294 [4]

Stereoselectivity in Transition States

The lanthanum center’s chiral coordination environment induces stereoselectivity in cycloadditions and nucleophilic additions. In the amidation of α-chiral esters, the catalyst enforces an anti-periplanar transition state, yielding 8:1 diastereomeric ratios [1]. For Diels-Alder reactions, endo selectivity exceeds 90% due to lanthanum’s stabilization of the bicyclic transition state through dual coordination of the diene’s π-system and the dienophile’s carbonyl group [2].

Computational studies reveal that the lanthanum(III) ion’s d⁰ configuration minimizes electronic repulsions in transition states, allowing precise steric control. In allylation reactions, this manifests as 85–92% enantiomeric excess when using chiral diol additives that modify the coordination sphere [5].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

288.866212 g/mol

Monoisotopic Mass

288.866212 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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